Boc-Ala-OH-1-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

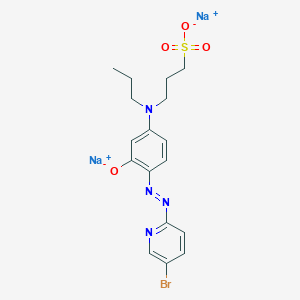

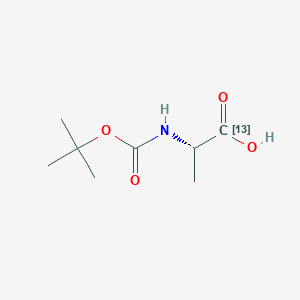

The compound Boc-Ala-OH-1-13C is not directly mentioned in the provided papers, but it can be inferred to be a derivative of peptides that have been studied extensively. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino group during the coupling of amino acids. The Ala in the compound likely refers to alanine, a standard amino acid, and the "OH" suggests the presence of a hydroxyl group. The "1-13C" indicates that the compound is labeled with the carbon-13 isotope at the first position, which is useful for NMR studies.

Synthesis Analysis

The synthesis of peptides with Boc protection and 13C labeling involves standard peptide synthesis techniques, such as solid-phase peptide synthesis or solution-phase synthesis, followed by specific labeling strategies. For instance, 13C-labeled glycine is used as a precursor for the synthesis of δ-aminolevulinic acid (ALA) labeled with 13C at various positions . Similarly, peptides with Boc protection are synthesized using standard procedures, such as the synthesis of N-Boc-L-Phe-dehydro-Ala-OCH3 .

Molecular Structure Analysis

The molecular structure of peptides with Boc protection and alanine residues has been studied using X-ray crystallography and NMR spectroscopy. For example, the peptide Boc-L-Ala-Aib-L-Ala-OMe adopts a new type of β-turn in the crystal, with a very wide 4→1 hydrogen bond distance . The structure of N-Boc-L-Phe-dehydro-Ala-OCH3 was determined using direct method procedures and refined to an R value of 0.048 for 1370 observed reflections .

Chemical Reactions Analysis

The chemical reactions involving peptides with Boc protection and alanine residues include the transformation of ALA to porphobilinogen (PBG) observed by 13C-NMR . The Boc group itself can undergo reactions such as removal under acidic conditions, which is a standard step in peptide synthesis to reveal the free amino group for further coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides with Boc protection and alanine residues are characterized by their solubility, stability, and conformational preferences. The Boc group increases the hydrophobicity of the peptide, affecting its solubility. The conformation of peptides in solution can be studied using NMR and CD spectroscopy, revealing information about hydrogen bonding and the presence of helical or extended structures .

Applications De Recherche Scientifique

Polylithiation and Alkylation of Peptides : Boc-Ala-OH-1-13C and similar compounds can undergo polylithiation, enabling C-alkylation on sarcosine moieties. This process can transform the Sar residue into a Me-D-Ala unit, illustrating the compound's utility in peptide modification and synthesis (Seebach et al., 1991).

Conformational Studies in Crystals and Solutions : Boc-Ala-OH-1-13C plays a role in understanding peptide conformation. Studies on similar compounds, like Boc-L-Ala-Aib-L-OMe, reveal new types of β-turns and the effects of intermolecular hydrogen bonds in crystal and solution states (Bosch et al., 1984).

NMR Spectroscopy and Stereochemistry : Boc-Ala-OH-1-13C derivatives are used in NMR spectroscopy to study stereospecificity and racemization in peptide synthesis. This provides insights into the structural and stereochemical aspects of peptides (Kricheldorf & Hull, 1979).

Chemical Shift Tensor Determination : The compound aids in the determination of chemical shift tensors in model peptides. This is crucial for understanding molecular interactions and conformational states of peptides (Asakura et al., 1998).

Conformational Analysis in Peptides : Research on Boc-Ala-OH-1-13C related peptides contributes to the understanding of peptide conformations. This includes analyses of α-helical and β-turn environments in various peptides (Leibfritz et al., 1989).

Protein Structure and Dynamics : Boc-Ala-OH-1-13C and its analogs are used in the study of protein structures and dynamics, as seen in research involving bacteriorhodopsin and bacterioopsin (Tuzi et al., 1996).

Safety And Hazards

“Boc-Ala-OH-1-13C” is not classified as a hazardous substance or mixture . In case of inhalation, fresh air is recommended. If it comes in contact with skin, the contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of eye contact, the eyes should be rinsed out with plenty of water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-SANWUMGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583880 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-OH-1-13C | |

CAS RN |

201740-78-5 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)